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Compound of Interest

Compound Name: Granaticinic acid

Cat. No.: B15565849 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for

Granaticinic acid, a polyketide antibiotic belonging to the benzoisochromanequinone class.

This document is intended for researchers, scientists, and professionals in drug development,

offering a centralized resource for its spectral characteristics. While complete, officially

tabulated spectral data for Granaticinic acid is not readily available in public databases, this

guide compiles and interprets data from published literature on Granaticin and its close

structural analogs.

Spectroscopic Data Summary
The following tables summarize the available and inferred spectroscopic data for Granaticinic
acid.

UV-Visible Spectroscopy
The UV-Visible spectrum of the closely related compound, granaticin, exhibits characteristic

absorptions for the benzoisochromanequinone chromophore. These values are considered

representative of Granaticinic acid.
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Wavelength (λmax, nm) Reference

220 [1]

285 [1]

490 [1]

525 [1]

570 [1]

Infrared (IR) Spectroscopy
Specific IR spectral data for Granaticinic acid is not available in tabulated form. However,

based on its chemical structure, which includes a carboxylic acid, hydroxyl groups, a ketone,

and an aromatic ring, the following characteristic absorption bands are expected.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3300-2500 (broad) Carboxylic Acid O-H Stretching

~3400 (broad) Alcohol O-H Stretching

~1710 Carboxylic Acid C=O Stretching

~1650 Ketone C=O Stretching

~1600, 1450 Aromatic C=C Stretching

~1250 C-O Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy
Complete ¹H and ¹³C NMR data for Granaticinic acid are not publicly available. However, data

for the structurally similar compound, Granaticin C, provides a valuable reference for the

expected chemical shifts of the core structure.

¹H NMR of Granaticin C (in CD₃CN)
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Chemical Shift (δ, ppm) Multiplicity Assignment (tentative)

12.10 s Ar-OH

7.25 s Ar-H

4.95 d O-CH-O

4.40 q CH-CH₃

4.15 d CH-OH

2.80 m CH₂

2.45 m CH₂

1.35 d CH-CH₃

¹³C NMR of Granaticin C (in CD₃CN)
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Chemical Shift (δ, ppm) Carbon Type Assignment (tentative)

188.0 C=O Ketone

182.0 C=O Ketone

170.0 C=O Carboxylic Acid

162.0 C Aromatic C-O

140.0 C Aromatic C

135.0 C Aromatic C

118.0 CH Aromatic CH

115.0 C Aromatic C

110.0 C Aromatic C

80.0 CH O-CH-O

75.0 CH CH-OH

70.0 CH CH-CH₃

35.0 CH₂ CH₂

20.0 CH₃ CH₃

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented. These are based on standard laboratory practices for the analysis of natural

products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

A sample of Granaticinic acid (typically 1-10 mg) is dissolved in a deuterated solvent (e.g.,

DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.
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The choice of solvent depends on the solubility of the compound and the desired resolution

of proton signals.

Data Acquisition:

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, proton-decoupled spectra are typically acquired using a 45-degree pulse angle

and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy.

Advanced 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid

in the complete structural elucidation and assignment of signals.

Infrared (IR) Spectroscopy
Sample Preparation:

For solid samples, a small amount of Granaticinic acid is finely ground with potassium

bromide (KBr) powder.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR)

accessory, where a small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition:

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

A background spectrum of the empty sample compartment (or the clean ATR crystal) is

recorded first.

The sample is then placed in the beam path, and the sample spectrum is acquired.
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The final spectrum is typically an average of multiple scans to improve the signal-to-noise

ratio, with a resolution of 4 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation:

A stock solution of Granaticinic acid is prepared by dissolving a precisely weighed amount

in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

The stock solution is then diluted to a concentration that results in an absorbance reading

within the optimal range of the instrument (typically 0.1 - 1.0 AU).

Data Acquisition:

The UV-Vis spectrum is recorded using a dual-beam spectrophotometer.

A baseline is first recorded with a cuvette containing the pure solvent.

The sample solution is then placed in the sample beam path, and the absorbance is

measured over a specific wavelength range (e.g., 200-800 nm).

The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

natural product like Granaticinic acid.
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Generalized workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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